molecular formula C19H20ClN3O4S2 B2604657 N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 899978-23-5

N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2604657
CAS No.: 899978-23-5
M. Wt: 453.96
InChI Key: KKGHRFSZZXQQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a thioacetamide derivative featuring a benzo[e][1,2,4]thiadiazine-1,1-dioxide core. Key structural attributes include:

  • Benzo[e][1,2,4]thiadiazine-1,1-dioxide: A six-membered heterocyclic ring with sulfur and nitrogen atoms, stabilized by sulfone groups.
  • Propyl substituent: A 4-propyl group on the thiadiazine ring, influencing lipophilicity and metabolic stability.
  • Thioacetamide linkage: A sulfur-containing acetamide bridge connecting the thiadiazine to the aryl group.
  • 5-Chloro-2-methoxyphenyl group: A substituted aromatic ring contributing to electronic and steric properties.

This compound is hypothesized to exhibit biological activity due to structural similarities with antimicrobial, anticancer, and anti-inflammatory agents containing thiadiazine or thioacetamide moieties .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S2/c1-3-10-23-15-6-4-5-7-17(15)29(25,26)22-19(23)28-12-18(24)21-14-11-13(20)8-9-16(14)27-2/h4-9,11H,3,10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGHRFSZZXQQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound belongs to a class of thioacetamides and contains a chloro-substituted methoxyphenyl group and a benzo[e][1,2,4]thiadiazin moiety. The presence of the dioxido group and thioether linkage suggests potential reactivity and biological interaction mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, derivatives of benzothiadiazinyl compounds exhibited IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
CompoundCell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiadiazine derivatives have been reported to exhibit antibacterial and antifungal activities. For example:

  • Antibacterial Studies : Similar compounds showed effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria, indicating that this compound may also possess these properties .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Compounds with thiadiazine structures have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which could be relevant in treating neurological disorders .
  • Induction of Apoptosis : Studies suggest that certain structural analogs induce apoptosis in cancer cells through the activation of intrinsic pathways .

Case Studies and Research Findings

Several research articles have investigated the biological activities associated with similar compounds. Notable findings include:

  • A study on thiosemicarbazide derivatives reported significant anticancer activity against various cell lines with structure-activity relationship (SAR) analyses confirming the importance of specific substituents for activity enhancement .
  • Another investigation into benzothiadiazinyl hydrazinecarboxamides demonstrated promising results in both in vitro and in vivo models for cancer treatment .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Thioacetamide Derivatives

Compound Name Core Structure Key Substituents Pharmacological Implications Reference
N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide Benzo[e][1,2,4]thiadiazine-1,1-dioxide 4-Propyl, 5-chloro-2-methoxyphenyl Enhanced metabolic stability due to sulfone N/A
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide 1,2,4-Triazole 5-Methyl-4-phenyl, 3-chloro-4-methoxyphenyl Potential kinase inhibition (triazole scaffold)
2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide Benzo[d]thiazole 5-Chloro, 4-nitrophenyl Electron-withdrawing nitro group may enhance reactivity
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Tetrazole and thiadiazole 3-Chloro-4-methylphenyl, 5-ethyl-thiadiazole Metabolic stability (tetrazole resistance to hydrolysis)

Key Observations :

  • Ring Systems : The target compound’s six-membered thiadiazine contrasts with five-membered triazoles (e.g., ), thiazoles (e.g., ), and tetrazoles (e.g., ), which may influence target binding due to ring strain and electronic distribution.
  • Substituents : The 5-chloro-2-methoxyphenyl group provides a balance of lipophilicity (chloro) and electron-donating effects (methoxy), differing from nitro (e.g., ) or trifluoromethyl groups in other analogs.
  • Sulfone vs. Sulfur: The 1,1-dioxide group in the target compound enhances polarity and oxidative stability compared to non-sulfonated analogs .

Pharmacological and Physicochemical Properties

Table 3: Comparative Physicochemical Properties

Property Target Compound N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide 2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
Molecular Weight ~465 g/mol ~428 g/mol ~393 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~2.5 (polar nitro group)
Solubility Low aqueous solubility (sulfone enhances polarity) Moderate (triazole improves solubility) Poor (nitro group reduces solubility)
Metabolic Stability High (sulfone resists oxidation) Moderate (triazole susceptible to CYP450 metabolism) Low (nitro group prone to reduction)

Activity Insights :

  • Antimicrobial Potential: Thiadiazine sulfones (target compound) and triazole-thioacetamides (e.g., ) are implicated in bacterial membrane disruption .
  • Anticancer Activity : Thiazole derivatives (e.g., ) and triazoles (e.g., ) show kinase inhibition, while the target compound’s sulfone may target redox-sensitive pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.